molecular formula C16H12ClFN2O2 B13096954 Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B13096954
M. Wt: 318.73 g/mol
InChI Key: PFPXLDKPJJMUMS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits improved potency against extracellular and intracellular Mycobacterium tuberculosis.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Shows significant activity against MDR-TB and XDR-TB.

Uniqueness

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-A]pyridine derivatives.

Properties

Molecular Formula

C16H12ClFN2O2

Molecular Weight

318.73 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3

InChI Key

PFPXLDKPJJMUMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl

Origin of Product

United States

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